
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP has been found to have a variety of effects on the brain and body, making it a valuable tool for studying various physiological and biochemical processes.
Mechanism of Action
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide has been found to bind to a specific site on the NMDA receptor in the brain, which is involved in learning and memory. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide has also been found to have other biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, and to enhance the activity of certain enzymes involved in energy metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide in lab experiments include its ability to enhance the transport of certain molecules across the blood-brain barrier, its ability to enhance synaptic plasticity, and its effects on neurotransmitter release and enzyme activity. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are many potential future directions for research involving N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide. One area of interest is the development of new drugs that can target the NMDA receptor and enhance synaptic plasticity. Another area of interest is the use of N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide in drug delivery research, particularly for the treatment of neurological disorders. Additionally, there is potential for N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide to be used in the development of new diagnostic tools for neurological disorders, such as Alzheimer's disease.
Synthesis Methods
The synthesis of N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with pyrrolidine and propylamine in the presence of a catalyst. The resulting compound is then purified using various techniques to obtain a high-quality product.
Scientific Research Applications
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide has been used extensively in scientific research to study the mechanisms of action of various drugs and neurotransmitters in the brain. It has been found to enhance the transport of certain molecules across the blood-brain barrier, making it a valuable tool for drug delivery research.
properties
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-5-10)12-6-3-9-13-7-1-2-8-13/h10H,1-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSAKAULLQBAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

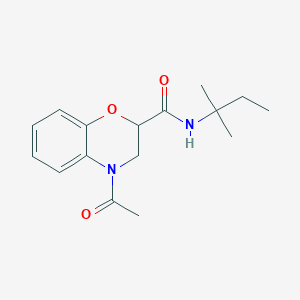

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
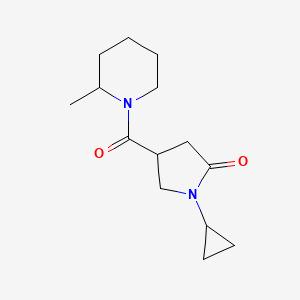

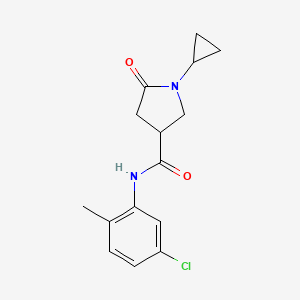


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
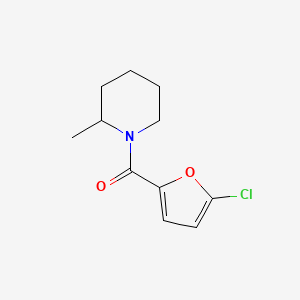
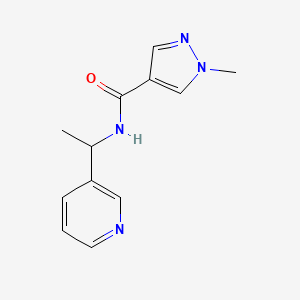
![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)